molecular formula C12H13NO5S B11759629 Methanesulfonyloxy-1-phthalimidopropane

Methanesulfonyloxy-1-phthalimidopropane

Cat. No.: B11759629
M. Wt: 283.30 g/mol
InChI Key: SVLMCKOHWFVIKM-UHFFFAOYSA-N
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Description

Methanesulfonyloxy-1-phthalimidopropane is a chemical compound with the molecular formula C12H13NO5S and a molecular weight of 283.3 g/mol . . This compound is characterized by the presence of a methanesulfonate ester group attached to a phthalimide moiety through a propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methanesulfonyloxy-1-phthalimidopropane can be synthesized through the reaction of 1-phthalimidopropanol with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and involves the formation of a methanesulfonate ester linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation. The use of larger reaction vessels and optimized reaction conditions can enhance yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Methanesulfonyloxy-1-phthalimidopropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanesulfonyloxy-1-phthalimidopropane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a methanesulfonate ester and a phthalimide moiety, which imparts specific reactivity and stability. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical transformations .

Biological Activity

Methanesulfonyloxy-1-phthalimidopropane is a sulfonate ester that has attracted attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound features a methanesulfonyl group (–SO2CH3) linked to a phthalimide moiety through a propyl chain, which influences its reactivity with biological macromolecules such as proteins and nucleic acids. Understanding the biological activity of this compound is crucial for evaluating its therapeutic potential and safety.

The compound's reactivity is primarily governed by the sulfonate group, which can act as a leaving group in nucleophilic substitution reactions. It can also undergo hydrolysis, leading to the formation of an alcohol and methanesulfonic acid, and participate in coupling reactions with various nucleophiles, enhancing its utility in organic synthesis.

This compound interacts with biological targets through several mechanisms:

  • Nucleophilic Substitution : The sulfonate group allows for electrophilic behavior, facilitating reactions with nucleophiles.
  • Hydrolysis : This process can release biologically active metabolites that may exert therapeutic effects.
  • Protein Interaction : Studies suggest that the compound may modulate enzyme activity or interact with specific receptors, influencing various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, possibly through the inhibition of pro-inflammatory cytokines.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in oncology.

Comparative Analysis

A comparison of this compound with other related compounds highlights its unique features:

Compound NameStructure CharacteristicsUnique Features
Methanesulfonic acidSimple sulfonic acidStrong acidity, used as a reagent
Phthalic anhydrideDicarboxylic acid derivativeUsed in plasticizers and resins
N-(Methanesulfonyl)phthalimidePhthalimide with methanesulfonyl groupEnhanced solubility and reactivity
4-Methylbenzenesulfonyl chlorideAromatic sulfonyl chlorideUsed for electrophilic aromatic substitutions

Case Studies

Several case studies have explored the biological activity of this compound:

  • Antimicrobial Activity Study :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Findings : The compound showed significant inhibition zones against selected bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-inflammatory Mechanism Investigation :
    • Objective : To assess the impact on inflammatory cytokine production in vitro.
    • Findings : The compound reduced levels of TNF-alpha and IL-6 in cultured macrophages, indicating anti-inflammatory properties.
  • Cytotoxicity Assessment in Cancer Cell Lines :
    • Objective : To determine the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7).
    • Findings : Significant dose-dependent cytotoxicity was observed, warranting further investigation into its mechanisms and potential therapeutic applications.

Properties

Molecular Formula

C12H13NO5S

Molecular Weight

283.30 g/mol

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propyl methanesulfonate

InChI

InChI=1S/C12H13NO5S/c1-19(16,17)18-8-4-7-13-11(14)9-5-2-3-6-10(9)12(13)15/h2-3,5-6H,4,7-8H2,1H3

InChI Key

SVLMCKOHWFVIKM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCCN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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